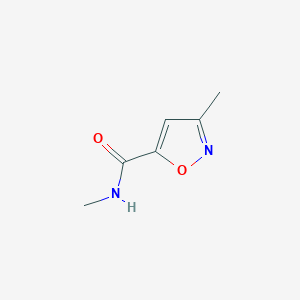![molecular formula C7H5BrClN3O B11926535 8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B11926535.png)
8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of bromine and nitro groups in the molecule enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . A common synthetic route includes the bromination and nitration of imidazo[1,2-a]pyridine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by functional group modifications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions include amino derivatives, substituted imidazo[1,2-a]pyridines, and various functionalized heterocycles .
Scientific Research Applications
8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The presence of bromine and nitro groups enhances its binding affinity and specificity . The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyridine analogues: These compounds exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness: 8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and potential for diverse chemical transformations. Its structural properties make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C7H5BrClN3O |
|---|---|
Molecular Weight |
262.49 g/mol |
IUPAC Name |
8-bromo-6-nitrosoimidazo[1,2-a]pyridine;hydrochloride |
InChI |
InChI=1S/C7H4BrN3O.ClH/c8-6-3-5(10-12)4-11-2-1-9-7(6)11;/h1-4H;1H |
InChI Key |
CASMENAJRUGAFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)N=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride](/img/structure/B11926515.png)

![2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B11926524.png)
![2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate](/img/structure/B11926532.png)


